Paulomycin B

Antibiotic Gram-negative Antimicrobial Resistance

Paulomycin B (C33H44N2O17S) is a glycosylated antibiotic produced by *Streptomyces paulus* strain 273 and belongs to the paulomycin family, characterized by a unique isothiocyanate-containing paulic acid moiety. First isolated and characterized alongside its congener Paulomycin A, Paulomycin B exhibits activity primarily against Gram-positive bacteria, including strains resistant to penicillin, streptomycin, neomycin, and macrolide antibiotics.

Molecular Formula C33H44N2O17S
Molecular Weight 772.8 g/mol
Cat. No. B15567891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePaulomycin B
Molecular FormulaC33H44N2O17S
Molecular Weight772.8 g/mol
Structural Identifiers
InChIInChI=1S/C33H44N2O17S/c1-8-17(35-12-53)31(43)52-25-19(11-47-16(6)36)50-28(32(44)10-18(37)23(34)22(27(32)39)29(40)41)24(38)26(25)51-21-9-20(46-7)33(45,14(4)48-21)15(5)49-30(42)13(2)3/h8,13-15,19-21,24-26,28,34,38-39,44-45H,9-11H2,1-7H3,(H,40,41)/b17-8-,34-23?/t14?,15-,19?,20?,21?,24?,25?,26?,28?,32+,33?/m1/s1
InChIKeyMXSSKXQZXUFIJA-XEAYADFESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Paulomycin B Procurement Guide: Activity Profile and Key Differentiators for Antibiotic Research


Paulomycin B (C33H44N2O17S) is a glycosylated antibiotic produced by *Streptomyces paulus* strain 273 and belongs to the paulomycin family, characterized by a unique isothiocyanate-containing paulic acid moiety [1]. First isolated and characterized alongside its congener Paulomycin A, Paulomycin B exhibits activity primarily against Gram-positive bacteria, including strains resistant to penicillin, streptomycin, neomycin, and macrolide antibiotics . While structurally related to other in-class compounds like paulomycin A, novel thiazole-containing derivatives, and paldimycins, Paulomycin B possesses a distinct and quantifiable profile in terms of antibacterial spectrum, stability, and lack of cytotoxicity that is critical for targeted research and procurement decisions.

Why Paulomycin B Cannot Be Simply Substituted by Paulomycin A or Other Analogs


Generic substitution within the paulomycin family is not scientifically valid due to significant and quantifiable differences in antibacterial spectrum, stability, and off-target activity. Paulomycin B's unique activity against a specific Gram-negative *E. coli* strain, a property not shared by its closest analog Paulomycin A, provides a clear differentiation [1]. Furthermore, Paulomycin B's inherent instability [2] and lack of cytotoxicity [1] contrast sharply with both more stable derivatives (e.g., palsimycins) and cytotoxic family members (e.g., paulomycin G), respectively. These divergent profiles mean that selecting the correct paulomycin is essential for achieving specific experimental outcomes, whether targeting resistant pathogens or developing stable formulations. The quantitative evidence below details these critical, non-interchangeable properties.

Quantitative Differentiation Evidence for Paulomycin B vs. Analogs


Differential Antibacterial Activity Against Gram-Negative E. coli

Paulomycin B exhibits activity against the Gram-negative bacterium *E. coli* MB5746, whereas the closely related analog Paulomycin G is inactive against this pathogen [1]. This provides a clear differentiation in antibacterial spectrum.

Antibiotic Gram-negative Antimicrobial Resistance

Inferior Stability Compared to Structurally Modified Derivatives

Paulomycin B is intrinsically less stable than its thiazole-containing derivatives and palsimycins, which are generated via structural modification. This instability is a key property that limits its utility in certain applications but also defines it as a reference standard for stability improvement studies [1][2].

Stability Drug Formulation Natural Product

Lack of Cytotoxic Activity Against Tumor Cell Lines

In direct head-to-head testing, Paulomycin B displayed no cytotoxic activity against human tumor cell lines (pancreatic adenocarcinoma MiaPaca_2, breast adenocarcinoma MCF-7, and hepatocellular carcinoma HepG2), whereas paulomycin G exhibited strong cytotoxicity against these same lines [1]. This stark difference in off-target activity is a crucial differentiator.

Cytotoxicity Selectivity Anticancer

Solubility Profile Differentiating from Synthetic Analog Antibiotic 273a1

Paulomycin B is characterized by relatively poor aqueous solubility, a property that contrasts with its synthetic analog, Antibiotic 273a1, which was specifically developed to be more soluble in aqueous solutions to facilitate formulation [1].

Solubility Formulation Physicochemical

Optimal Use Cases for Paulomycin B in Research and Development


Standard Reference for Stability and Degradation Studies

Paulomycin B's well-characterized instability [1] makes it an ideal standard reference compound. Researchers investigating paulomycin degradation pathways or developing new, more stable derivatives (e.g., palsimycins [2]) should use Paulomycin B as a baseline control to quantify improvements in stability and half-life. Its predictable degradation into inactive paulomenols provides a clear endpoint for analytical assays.

Investigating Antibacterial Mechanisms of Action Without Cytotoxic Confounders

For studies aimed at elucidating the antibacterial mechanism of action of paulomycins, Paulomycin B is the superior choice. Its proven lack of cytotoxic activity against human tumor cell lines [3] ensures that observed cellular effects in bacterial models are solely due to antibacterial activity, not off-target cytotoxicity, a significant advantage over analogs like paulomycin G [3].

Targeted Research on Anti-MRSA and Anti-Gram-Negative Activity

Paulomycin B is uniquely suited for research programs focused on expanding the anti-MRSA and anti-Gram-negative spectrum of the paulomycin class. Its quantifiable MIC90 of 50 μg/mL against MRSA and 4.5 μg/mL against *E. coli* MB5746 [3] provide specific, measurable benchmarks for lead optimization efforts aiming to improve potency against these clinically relevant pathogens, a property not shared by other family members like paulomycin G [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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